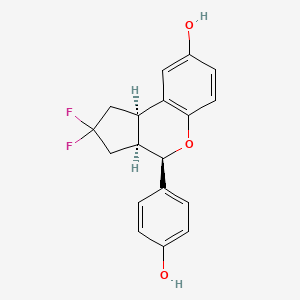
Estrogen receptor modulator 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrogen receptor modulator 6 is a complex organic compound characterized by its unique structure, which includes a difluorinated cyclopentachromen backbone with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estrogen receptor modulator 6 typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitably substituted phenol with a difluorinated cyclopentane derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Estrogen receptor modulator 6 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclopentachromen ring.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the cyclopentachromen ring can produce various reduced derivatives.
科学研究应用
Key Mechanisms:
- Selective Binding : Estrogen receptor modulator 6 shows a Ki value of 8.4 nM for ERβ, indicating strong binding affinity and a 19-fold selectivity for ERβ compared to ERα .
- Tissue-Specific Actions : This selectivity allows for beneficial effects in certain tissues (e.g., bone and cardiovascular system) while avoiding stimulation in others (e.g., breast and uterus), which is crucial in cancer prevention and treatment strategies.
Breast Cancer Treatment
This compound has potential applications in the treatment of estrogen receptor-positive breast cancers. By selectively targeting ERβ, it may offer a therapeutic avenue that reduces the risk of stimulating tumor growth associated with ERα activation. Studies have shown that combinations of SERMs and other agents can enhance efficacy against endocrine-resistant breast cancer .
Osteoporosis Prevention
SERMs like this compound are utilized in preventing postmenopausal osteoporosis. By mimicking estrogen's protective effects on bone density without the associated risks of hormone replacement therapy, these compounds can help maintain skeletal health in postmenopausal women .
Cardiovascular Health
The modulation of estrogen receptors can lead to improved lipid profiles and vascular health, making this compound a candidate for cardiovascular disease prevention in women, particularly post-menopause .
Menopausal Symptoms
As a SERM, this compound may alleviate menopausal symptoms such as hot flashes and vaginal dryness without the risks associated with traditional hormone replacement therapies .
Case Study: Efficacy Against Endocrine-Resistant Breast Cancer
A study evaluating the efficacy of hybrid SERD/SERM combinations demonstrated that this compound could enhance treatment outcomes when used alongside CDK4/6 inhibitors in models of endocrine therapy-resistant breast cancer. The research highlighted the potential for improved progression-free survival rates in patients with advanced disease .
Research Findings
- Tissue Selectivity : Research indicates that the tissue-specific actions of SERMs are mediated by differential expression of co-regulatory proteins and receptor conformational changes induced by ligand binding .
- Adverse Effects : While SERMs provide therapeutic benefits, they can also lead to thromboembolic events and other complications. Ongoing studies aim to refine their use to maximize benefits while minimizing risks .
Comparative Data Table
| Application Area | Mechanism of Action | Benefits | Risks |
|---|---|---|---|
| Breast Cancer Treatment | Selective inhibition of ERα while activating ERβ | Reduced tumor growth | Potential for resistance |
| Osteoporosis Prevention | Mimics estrogen action on bone | Maintains bone density | Possible thromboembolic events |
| Cardiovascular Health | Improves lipid profiles | Reduces cardiovascular disease risk | Varies based on individual response |
| Menopausal Symptom Relief | Alleviates symptoms without full hormone replacement | Improved quality of life | Hormonal side effects possible |
作用机制
The mechanism of action of Estrogen receptor modulator 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the difluorinated cyclopentachromen ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other difluorinated cyclopentachromen derivatives and hydroxyphenyl-substituted molecules. Examples include:
- (3aS,4R,9bR)-2,2-difluoro-4-(4-methoxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
- (3aS,4R,9bR)-2,2-difluoro-4-(4-aminophenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
Uniqueness
The uniqueness of Estrogen receptor modulator 6 lies in its specific stereochemistry and the presence of both difluorinated and hydroxyphenyl groups
属性
分子式 |
C18H16F2O3 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1 |
InChI 键 |
QJSMFUTULGSHNQ-ZOBUZTSGSA-N |
手性 SMILES |
C1[C@H]2[C@@H](CC1(F)F)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O |
规范 SMILES |
C1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
同义词 |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta(c)chromen-8-ol LY3201 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















